molecular formula C26H35N5O4 B2610380 Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate CAS No. 1116045-32-9

Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B2610380
CAS No.: 1116045-32-9
M. Wt: 481.597
InChI Key: PJUIBVUGPSABNA-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate (hereafter referred to as the target compound) is a piperidine-derived molecule featuring two distinct heterocyclic systems: a pyrimidine ring substituted with a 4-ethylphenoxy group and a piperidine-carboxylate scaffold. The structure includes:

  • A 4-ethylphenoxy-pyrimidinyl moiety attached to one piperidine ring.
  • A carbonylamino linker bridging the pyrimidinyl-piperidine system to a second piperidine ring.
  • An ethyl ester group at the 1-position of the second piperidine.

Properties

IUPAC Name

ethyl 4-[[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O4/c1-3-19-5-7-22(8-6-19)35-24-17-23(27-18-28-24)30-13-9-20(10-14-30)25(32)29-21-11-15-31(16-12-21)26(33)34-4-2/h5-8,17-18,20-21H,3-4,9-16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUIBVUGPSABNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate is a complex piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound features a multi-functional structure that may interact with various biological pathways, making it a candidate for therapeutic applications. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is represented as C22H30N4O3. Its structure includes a piperidine core with multiple substituents that enhance its biological activity. The presence of ethyl and phenoxy groups contributes to its pharmacological properties, suggesting potential interactions with various biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC22H30N4O3
Core StructurePiperidine derivative
Functional GroupsEthyl, phenoxy, carbonyl

The exact mechanism of action for this compound involves interactions with specific receptors or enzymes relevant to disease pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, particularly those involving G protein-coupled receptors (GPCRs) and kinase pathways.

Potential Biological Targets

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in various physiological processes.
  • Kinase Inhibition : Similar compounds have shown promise in inhibiting specific kinases involved in cancer progression.

Antitumor Effects

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies on benzamide derivatives have shown that certain structural modifications can enhance their potency against cancer cell lines, suggesting the potential for this compound in oncological applications .

Case Studies

A study evaluating the pharmacological profile of related piperidine derivatives demonstrated their efficacy in inhibiting tumor growth in preclinical models. The results indicated a dose-dependent response with significant reductions in tumor size observed at higher concentrations .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Core : The initial step involves the synthesis of the piperidine backbone through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce ethyl and phenoxy groups to enhance biological activity.
  • Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

Table 2: Synthesis Overview

StepDescription
Step 1Synthesis of piperidine core
Step 2Introduction of substituents
Step 3Purification and yield optimization

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The target compound shares structural motifs with several analogs, differing primarily in substituents on the pyrimidine ring, linker groups, and terminal functional groups. Key comparisons are summarized below:

Table 1: Structural Comparison of the Target Compound with Analogs
Compound Name Key Structural Features Molecular Formula (if available) Notable Differences Reference
Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate Dual piperidine system, 4-ethylphenoxy-pyrimidine, ethyl ester C28H34N5O4* Reference compound
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide Single piperidine, 4-ethylphenoxy-pyrimidine, 4-fluorobenzyl amide C25H28FN5O2 Amide terminus instead of ester-linked piperidine
Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate Trifluoromethylpyrimidine, single piperidine-ethyl ester C13H16F3N3O2 Trifluoromethyl substituent; lacks bridging carbonylamino group
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate 4-Methylpyridin-2-yl amino group, single piperidine-ethyl ester C14H21N3O2 Pyridine instead of pyrimidine; no bridging group
Ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate Pyrido-pyrimidinone system, ester terminus C17H19N3O4 Fused pyrido-pyrimidine core; lacks 4-ethylphenoxy group

Binding Affinities and Bioactivity

  • iNOS Inhibition: Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate () demonstrated a binding energy of −6.91 kcal/mol against inducible nitric oxide synthase (iNOS), serving as a reference inhibitor. The target compound’s dual piperidine system and bulkier 4-ethylphenoxy group may enhance hydrophobic interactions but could reduce binding efficiency compared to smaller analogs .
  • Amide vs. Ester Termini : The carboxamide analog () replaces the terminal ethyl ester with a 4-fluorobenzyl amide. Amides generally exhibit higher metabolic stability than esters, suggesting the target compound may have shorter in vivo half-lives .
  • Trifluoromethyl Substituents: Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate () incorporates a trifluoromethyl group, which enhances electronegativity and membrane permeability.

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